molecular formula C13H13ClN2O2S B5721950 N-(4-amino-2-chlorophenyl)-4-methylbenzenesulfonamide

N-(4-amino-2-chlorophenyl)-4-methylbenzenesulfonamide

Cat. No. B5721950
M. Wt: 296.77 g/mol
InChI Key: YHQNJXIHKWTIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-chlorophenyl)-4-methylbenzenesulfonamide, commonly known as Sulfamethazine, is a sulfonamide antibiotic that has been widely used in veterinary medicine for the treatment of bacterial infections in livestock. It is a white crystalline powder that is soluble in water and has a molecular weight of 264.75 g/mol. In recent years, there has been increased interest in the scientific research application of Sulfamethazine due to its potential use as an antibacterial agent in various fields.

Mechanism of Action

Sulfamethazine works by inhibiting the synthesis of folic acid in bacteria, which is necessary for the production of nucleic acids and proteins. This results in the inhibition of bacterial growth and ultimately leads to bacterial death.
Biochemical and Physiological Effects
Sulfamethazine has been shown to have minimal toxicity in animals and humans at therapeutic doses. However, at high doses, it can cause adverse effects such as hypersensitivity reactions, liver damage, and blood disorders. It is important to note that Sulfamethazine should only be used under the guidance of a veterinarian or healthcare professional.

Advantages and Limitations for Lab Experiments

Sulfamethazine has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a broad spectrum of antibacterial activity. However, it also has some limitations, including the potential for bacterial resistance and the need for careful monitoring of dosage and administration.

Future Directions

There are several potential future directions for the scientific research application of Sulfamethazine. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce the risk of bacterial resistance. Another area of research is the investigation of Sulfamethazine's potential use in the treatment of other bacterial infections, such as those caused by multidrug-resistant bacteria. Furthermore, the use of Sulfamethazine in combination with other antibiotics may also be explored as a strategy to enhance antibacterial activity and reduce the risk of resistance.

Synthesis Methods

Sulfamethazine can be synthesized through the reaction of 4-amino-2-chlorobenzenesulfonamide and 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as acetone or chloroform, and the product is purified through recrystallization.

Scientific Research Applications

Sulfamethazine has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria. It has been used in the treatment of bacterial infections in livestock, including poultry, swine, and cattle. In addition to its veterinary use, Sulfamethazine has also been investigated for its potential use in human medicine, particularly in the treatment of urinary tract infections.

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(15)8-12(13)14/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQNJXIHKWTIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-chlorophenyl)-4-methylbenzenesulfonamide

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